molecular formula C17H22N2O3 B5912226 7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B5912226
M. Wt: 302.37 g/mol
InChI Key: TXUYOJWVBZUXFX-UHFFFAOYSA-N
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Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria, making it an effective antimicrobial agent . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Biological Activity

7-Hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H24N2O3\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_3

Molecular Weight : 320.40 g/mol

The presence of hydroxyl and piperazine groups in its structure contributes to its reactivity and biological interactions.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes, notably inhibiting steroid 5α-reductase. This inhibition reduces the conversion of testosterone to dihydrotestosterone (DHT), which is significant in conditions such as androgenic alopecia.
  • Cell Signaling Modulation : It modulates cell signaling pathways, influencing gene expression related to inflammatory responses. Studies have shown that it can reduce the expression of pro-inflammatory cytokines.
  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells, which is crucial for preventing cellular damage .

Anti-inflammatory Effects

Research indicates that this compound significantly reduces inflammation in various models. In vitro studies demonstrated a decrease in the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages.

Anticancer Properties

The compound has shown potential anticancer activity by inducing apoptosis in cancer cell lines. Studies have reported that it inhibits cell proliferation and induces cell cycle arrest in breast cancer cells .

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, this coumarin derivative has exhibited antimicrobial activity against various pathogens, including bacteria and fungi . Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant inhibition of steroid 5α-reductase activity, leading to reduced DHT levels in treated subjects (IC50 = 301 nM) .
Study 2 Showed anti-inflammatory effects through reduced cytokine production in macrophage models .
Study 3 Reported cytotoxic effects against breast cancer cell lines with a notable reduction in cell viability .

Dosage and Administration

Dosage studies indicate that lower concentrations of the compound exhibit beneficial effects without significant toxicity. In animal models, doses ranging from 10 mg/kg to 50 mg/kg have been effective for anti-inflammatory actions while maintaining safety profiles .

Properties

IUPAC Name

7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-11-12(2)17(21)22-16-13(11)4-5-15(20)14(16)10-19-8-6-18(3)7-9-19/h4-5,20H,6-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUYOJWVBZUXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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